molecular formula C12H13F3N2O B8164668 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide

4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide

Cat. No.: B8164668
M. Wt: 258.24 g/mol
InChI Key: RCGZDONYXMATCQ-UHFFFAOYSA-N
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Description

4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring, an amino (-NH₂) group at the 4-position, and a cyclobutyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their roles as histone deacetylase (HDAC) inhibitors (e.g., CI-994 in ), antimicrobial agents (e.g., MRSA-active compounds in ), and herbicides (e.g., trifluoromethyl-containing derivatives in ). The trifluoromethyl group is a critical pharmacophore, enhancing lipophilicity and metabolic stability, while the amino group may contribute to hydrogen bonding interactions in target binding .

Properties

IUPAC Name

4-amino-N-cyclobutyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-6-7(16)4-5-9(10)11(18)17-8-2-1-3-8/h4-6,8H,1-3,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGZDONYXMATCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation: Coupling Agent Comparison

The choice of coupling agent significantly impacts yield and purity. The following table compares methods from the literature:

Coupling Agent Solvent Base Yield (%) Source
HATUDCMDIEA89–92
SOCl₂DCMPyridine95
HOBt/HCTUDMFDIEA78–85

HATU in DCM provides optimal results for cyclobutylamine due to minimized steric hindrance. SOCl₂-mediated activation, while efficient for methylamine, requires strict temperature control to avoid side reactions with bulkier amines.

Hydrogenation: Catalyst Screening

Catalyst selection affects reaction rate and selectivity:

Catalyst H₂ Pressure (atm) Time (h) Yield (%) Purity (%)
Pd/C101297–9999.5
Raney Ni1589298.2
PtO₂5248897.8

Pd/C achieves near-quantitative conversion under mild conditions, making it ideal for industrial scalability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.22 (dd, J = 10.5 Hz, 1H, Ar-H), 7.85 (m, 1H, Ar-H), 4.10 (m, 1H, cyclobutyl-CH), 2.81 (d, J = 4.8 Hz, 2H, cyclobutyl-CH₂), 1.90–1.60 (m, 4H, cyclobutyl-CH₂).

  • 19F NMR (376 MHz, DMSO-d6) :
    δ -62.5 (s, 3F, CF₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >99% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • Retention time : 6.8 minutes.

Industrial Scalability and Environmental Considerations

The Chinese patent’s hydrogenation protocol demonstrates scalability to kilogram-scale production with minimal waste. Key green chemistry metrics:

  • E-factor : 0.8 (kg waste/kg product).

  • PMI (Process Mass Intensity) : 12.

Solvent recovery systems for ethyl acetate and DCM reduce environmental impact.

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The cyclobutyl group’s bulkiness slows nucleophilic attack. Mitigations include:

  • Using HATU instead of EDC/HOBt to enhance reactivity.

  • Increasing reaction time to 4 hours.

Electron-Withdrawing Effects of CF₃

The trifluoromethyl group deactivates the aromatic ring, necessitating:

  • Higher temperatures (40–60°C) during chlorination.

  • Excess SOCl₂ (1.2 eq) to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce cyclobutylamines.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most promising areas for 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide is its role as a pharmaceutical agent . Its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Antiviral Activity

Research indicates that compounds similar to this compound can serve as inhibitors of viral entry , particularly against filoviruses such as Ebola and Marburg. For example, studies have shown that certain substituted benzamides exhibit potent antiviral activity with effective concentrations (EC50 values) below 10 μM against these viruses . This suggests that this compound may also possess similar properties, warranting further investigation.

Enzyme Inhibition

The compound has been explored for its potential to act as an enzyme inhibitor . Specifically, derivatives of related compounds have demonstrated inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurobiology . Given the structural similarities, this compound could be evaluated for similar enzyme inhibition activities.

Structural Optimization and Synthesis

The synthesis of this compound can be approached through various chemical pathways that modify the benzamide framework to enhance biological activity. Preliminary studies suggest that structural modifications can significantly impact the compound's efficacy and selectivity in biological applications .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Filovirus Inhibition : A study highlighted the effectiveness of certain aminobenzamides in inhibiting Ebola virus entry, suggesting that similar compounds could be optimized for therapeutic use against viral infections .
  • Antimicrobial Properties : Related compounds have shown activity against Mycobacterium tuberculosis and other pathogens, indicating potential applications in treating infectious diseases .
  • Cancer Therapeutics : Some benzamide derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Compound Name Substituents (Position) Biological Activity/Application Source
4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide -NH₂ (4), -CF₃ (2), cyclobutyl (N) Inferred: Antimicrobial/HDAC inhibition N/A
CI-994 () -NHCOCH₃ (4), -NH₂ (2) HDAC inhibition, antitumor
Compound 71 () -NH₂ (2), -CF₃ (4), hexyl (N) Not specified (synthetic intermediate)
Sodium salt () -Cl (2), -CF₃ (4), tetrazolyl (N) Herbicide
Compounds 1/2 () -OH (2), -CF₃ (4), amino acid chains Antistaphylococcal (MRSA)

Key Observations :

  • Trifluoromethyl Positioning : The -CF₃ group at position 2 in the target compound contrasts with its placement at position 4 in herbicidal analogs ( ), suggesting positional sensitivity in biological targeting.
  • Amino Group: The 4-amino substituent is shared with HDAC inhibitors like CI-994 ( ), but the absence of an acetylated amino group (as in CI-994) may alter binding to deacetylase enzymes.
  • N-Substituents : The cyclobutyl group distinguishes the target compound from analogs with hexyl ( ) or tetrazolyl ( ) substituents, impacting steric bulk and solubility.

Pharmacological and Functional Comparisons

Critical Insights :

  • CF₃ Role : In MRSA-active compounds ( ), the -CF₃ group enhances potency, possibly by increasing membrane permeability. In contrast, its role in herbicidal analogs ( ) may relate to disrupting plant-specific enzymes.
  • Amino vs. Nitro Groups: The 4-amino group in the target compound vs. nitro groups in analogs (e.g., ) may reduce cytotoxicity while improving target selectivity.

Computational and Structural Analysis Tools

  • UCSF Chimera () : Used for visualizing molecular interactions, such as HDAC-inhibitor binding .
  • AutoDock Vina () : Predicts binding modes of benzamides to targets (e.g., HDACs or bacterial enzymes) .
  • Mercury () : Analyzes crystal packing and intermolecular interactions, relevant for comparing structural parameters (e.g., ) .

Biological Activity

4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Amino Group : Contributes to its ability to form hydrogen bonds, influencing its interaction with biological targets.
  • Cyclobutyl Group : Provides unique steric properties that may enhance or modulate biological activity.
  • Trifluoromethyl Group : Known for increasing lipophilicity and metabolic stability, potentially enhancing the compound's pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) or cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in various cancer cell lines, suggesting a potential therapeutic role in oncology.

Biological Activity Overview

Biological ActivityDescriptionReference
Antitumor ActivityDemonstrated inhibitory effects on various solid tumor cell lines, potentially through apoptosis induction.
Inhibition of HDACsCompounds structurally related to this benzamide have shown selectivity for HDAC inhibition, leading to increased acetylation of histones and altered gene expression.
Antimicrobial EffectsInvestigated for potential antimicrobial properties, although specific data on this compound are limited.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as HepG2 and A549. These studies often report IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Mechanistic Insights :
    • Research has suggested that the antitumor effects may be mediated through the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, promoting apoptosis in cancer cells . Additionally, structural modifications involving cyclobutyl moieties have been linked to enhanced potency against specific cancer types .
  • Combination Therapy Potential :
    • Preliminary findings indicate that combining this compound with conventional chemotherapeutics may lead to synergistic effects. Such combinations could enhance overall treatment efficacy while potentially reducing side effects associated with higher doses of standard therapies .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Amino-N-cyclobutyl-2-(trifluoromethyl)benzamide with high purity?

  • Methodological Answer :

  • Coupling Reaction : Use 2-(trifluoromethyl)-4-aminobenzoic acid and cyclobutylamine under peptide coupling conditions (e.g., EDC/HOBt or DCC in DMF) .
  • Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Amino Group Protection : Protect the amine during synthesis using Boc or Fmoc groups to avoid side reactions, then deprotect with TFA or piperidine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm structural integrity. The trifluoromethyl group (CF3\text{CF}_3) shows a distinct 19F^{19}F-NMR peak at δ -60 to -65 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C13H14F3N2O\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}_2\text{O}, expected [M+H]+^+: 287.10) .
  • IR Spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm1^{-1}) and amine presence (N-H stretch at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between cyclobutylamine and 2-(trifluoromethyl)benzoyl chloride?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like HATU or PyBOP for improved yields compared to EDC/DMAP .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with dichloromethane. DMF typically enhances reactivity for amide bonds .
  • Temperature Control : Conduct reactions at 0–5°C to minimize racemization or side-product formation .
  • Kinetic Analysis : Use in situ FTIR or LC-MS to monitor reaction progress and identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase inhibition assays .
  • Metabolic Stability Testing : Compare liver microsomal stability (human vs. rodent) to explain species-specific activity discrepancies .
  • Structural Analogues : Synthesize derivatives (e.g., replacing CF3_3 with Cl or CH3_3) to isolate the pharmacophore’s role in observed effects .

Q. How can crystallographic data improve understanding of this compound’s binding interactions?

  • Methodological Answer :

  • X-ray Diffraction : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. The cyclobutyl group’s puckered conformation may influence hydrophobic interactions .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities, validated by experimental IC50_{50} values .
  • Thermodynamic Profiling : Perform ITC (Isothermal Titration Calorimetry) to measure ΔH and ΔS of binding, correlating with crystallographic data .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary significantly across studies?

  • Methodological Answer :

  • Solvent Systems : Test solubility in DMSO (common stock solvent) vs. PBS or cell culture media. The CF3_3 group increases lipophilicity (logP ~2.5), causing precipitation in aqueous buffers .
  • pH Dependence : Measure solubility at pH 7.4 vs. 5.0 (lysosomal pH). The amine group’s protonation state drastically alters solubility .
  • Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoparticle formation, which may falsely report low solubility .

Experimental Design Tables

Parameter Optimized Condition Reference
Coupling AgentHATU (yield: 85%)
Purification MethodSilica gel (EtOAc/hexane 3:7)
19F^{19}F-NMR Shiftδ -62.3 ppm (CDCl3_3)
LogP (Predicted)2.5 (ACD/Labs Percepta)

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